![molecular formula C22H22F3NO6 B12288843 N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide CAS No. 102491-71-4](/img/structure/B12288843.png)
N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide involves several steps, starting from readily available precursors. The key steps include:
Formation of the benzo[a]heptalen ring: This is typically achieved through a series of cyclization reactions.
Introduction of methoxy groups: Methoxylation is performed using methanol and a suitable catalyst.
Oxidation and reduction steps: These steps are crucial for introducing the ketone and hydroxyl groups.
Acetamide formation: The final step involves the reaction of the intermediate with trifluoroacetic anhydride to form the trifluoroacetamide group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: This reaction introduces additional oxygen-containing functional groups.
Reduction: Used to convert ketones to alcohols.
Substitution: Commonly involves the replacement of methoxy groups with other substituents
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halides, nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide exhibit significant anticancer properties. For instance:
- A study highlighted the design and synthesis of related compounds that demonstrated substantial growth inhibition against various cancer cell lines such as OVCAR-8 and NCI-H40 with percent growth inhibitions exceeding 75% .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar derivatives have shown effectiveness against a range of bacterial and fungal strains:
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6d | Mycobacterium smegmatis | 6.25 µg/ml |
7b | Pseudomonas aeruginosa | Significant inhibition observed |
This suggests that compounds within this chemical class may serve as potential candidates for developing new antimicrobial agents .
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its application in drug development:
Absorption and Distribution
Studies have indicated favorable drug-like properties for synthesized derivatives of this compound when assessed using computational ADME tools. These properties are critical for ensuring adequate bioavailability and therapeutic efficacy in clinical settings .
Metabolism and Excretion
The metabolic pathways and excretion profiles of similar compounds have been characterized through in vitro studies. Such investigations help predict how the body processes these compounds and their potential toxicity .
Synthesis and Characterization
A notable study synthesized various derivatives of the compound and characterized them using spectral techniques such as NMR and mass spectrometry. The structural elucidation confirmed the presence of functional groups essential for biological activity .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as tubulin proteins. It binds to the colchicine binding site on tubulin, inhibiting microtubule polymerization, which affects cell division and intracellular transport . This mechanism is similar to that of colchicine, a well-known anti-inflammatory agent .
Comparison with Similar Compounds
Similar Compounds
Colchicine: N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide.
Thiocolchicoside: (S)-N-[3-(β-D-glucopyranosyloxy)-1,2-dimethoxy-10-(methylthio)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide
Uniqueness
N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties and potential biological activities compared to its analogs .
Biological Activity
N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide is a compound of significant interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
CAS Number | 26195-65-3 |
Molecular Formula | C22H22F3NO6 |
Molecular Weight | 453.41 g/mol |
Boiling Point | 681.3 ± 55.0 °C (Predicted) |
Density | 1.36 ± 0.1 g/cm³ (Predicted) |
Solubility | Soluble in chloromethane, DMSO, methanol |
The biological activity of this compound is closely related to its structural analogs such as colchicine. Colchicine is known for its anti-inflammatory properties and its ability to inhibit microtubule polymerization. This leads to a reduction in leukocyte migration and inflammation at the site of injury or infection .
Key Mechanisms:
- Anti-inflammatory Activity : The compound potentially modulates inflammatory pathways by inhibiting the NLRP3 inflammasome activation .
- Cell Cycle Arrest : Similar to colchicine, it may induce cell cycle arrest in mitosis by disrupting microtubule dynamics .
- Antimicrobial Properties : Some studies suggest that it may enhance the release of antimicrobial peptides from neutrophils .
In Vitro Studies
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves apoptosis induction and inhibition of cell proliferation.
In Vivo Studies
Animal models have demonstrated that this compound can reduce inflammation and pain associated with gout and other inflammatory conditions. It has been shown to decrease serum uric acid levels effectively .
Case Studies
-
Gout Treatment : A clinical trial involving patients with gout showed significant reductions in pain and inflammation when treated with compounds similar to this compound.
- Outcome : Patients reported a decrease in acute gout attacks and reduced need for NSAIDs.
-
Cancer Research : A study on the effects of this compound on breast cancer cells indicated that it could inhibit tumor growth by inducing apoptosis.
- Findings : The treated cells showed increased levels of apoptotic markers compared to controls.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3NO6/c1-29-16-8-6-12-13(10-15(16)27)14(26-21(28)22(23,24)25)7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12/h6,8-10,14H,5,7H2,1-4H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHADYPYCJQLMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601114183 | |
Record name | Acetamide, 2,2,2-trifluoro-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601114183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102491-71-4 | |
Record name | Acetamide, 2,2,2-trifluoro-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102491-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2,2,2-trifluoro-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601114183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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